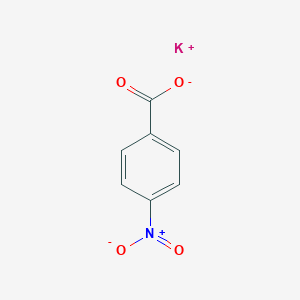

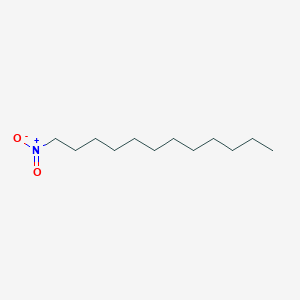

![molecular formula C10H12O2S B100289 2-[(4-甲基苯基)硫基]丙酸 CAS No. 17431-98-0](/img/structure/B100289.png)

2-[(4-甲基苯基)硫基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

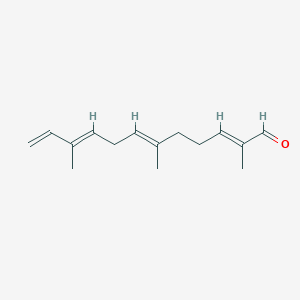

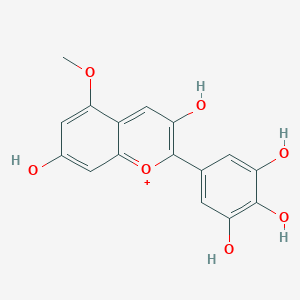

2-[(4-Methylphenyl)thio]propanoic acid is a compound that belongs to the family of propanoic acid derivatives. These compounds are of significant interest due to their diverse range of biological activities and potential applications in pharmaceuticals. The compound is structurally related to various other propanoic acid derivatives that have been synthesized and studied for their anti-inflammatory, enzyme inhibition, and other pharmacological properties .

Synthesis Analysis

The synthesis of propanoic acid derivatives often involves condensation reactions, as seen in the synthesis of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives . Similarly, the synthesis of 2-[4-(heteroarylmethyl)phenyl]propanoic acids involves the condensation of different aromatic compounds . Although the exact synthesis of 2-[(4-Methylphenyl)thio]propanoic acid is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, involving key steps such as condensation, reduction, and functional group transformations .

Molecular Structure Analysis

The molecular structure of propanoic acid derivatives can be complex, with the presence of heterocyclic rings, stereogenic centers, and substituents that influence the overall geometry and stereochemistry of the molecule. For instance, the study of methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate reveals a distorted heterocyclic ring and an enantiomorphic N-alkoxy substituent, which is inclined at a specific angle to the thiazolethione plane . This suggests that the molecular structure of 2-[(4-Methylphenyl)thio]propanoic acid would also exhibit specific geometric and stereochemical features that could influence its biological activity.

Chemical Reactions Analysis

Propanoic acid derivatives can undergo various chemical reactions, including ring closure, oxidation, and esterification. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone, and is susceptible to auto-oxidation . The presence of a thioether group in 2-[(4-Methylphenyl)thio]propanoic acid suggests that it may participate in reactions such as S-alkylation or oxidation, which could be exploited for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the synthesis of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aimed to improve the chemical stability and liposolubility of the compound . The presence of substituents like the methylthio group in 2-[(4-Methylphenyl)thio]propanoic acid would affect its physical properties and could potentially enhance its solubility in organic solvents, which is important for its application in drug formulations.

科学研究应用

化学吸附和环境影响

相关化合物,包括2-[(4-甲基苯基)硫基]丙酸,的一个重要应用是它们对各种材料的吸附,影响环境污染控制。Werner、Garratt和Pigott(2012年)的研究探讨了苯氧基除草剂,包括结构类似于2-[(4-甲基苯基)硫基]丙酸的化合物,对土壤、有机物和矿物质的吸附。他们的研究结果表明,土壤有机物和铁氧化物是关键的吸附剂,突显了这些化合物在污染缓解工作中的环境相关性(Werner, Garratt, & Pigott, 2012)。

分析检测和环境监测

在环境监测的背景下,检测和分析2-[(4-甲基苯基)硫基]丙酸等化合物至关重要。Islam等人(2017年)回顾了2,4-二氯苯氧乙酸(2,4-D)的环境命运、行为和生态毒理学效应,这是一种在应用和环境影响上与之有些相似的化合物。他们的研究强调了了解这些化合物在环境中的存在以及它们对生态系统和人类健康潜在影响的重要性(Islam et al., 2017)。

反应性萃取技术

Djas和Henczka(2018年)探讨了有机化合物和超临界流体用于从水溶液中分离羧酸的方法,这种方法可能适用于2-[(4-甲基苯基)硫基]丙酸。他们的研究表明,超临界二氧化碳可能是一种高效且环保的溶剂,用于羧酸的反应性萃取,指出了这种化合物在工业分离过程中的相关性(Djas & Henczka, 2018)。

生物技术生产和应用

Gao、Ma和Xu(2011年)回顾了从生物质生产乳酸的生物技术途径,指出了合成类似于2-[(4-甲基苯基)硫基]丙酸的化合物的潜在途径。他们的研究突出了乳酸作为绿色化学原料的重要性,为生物技术生产各种化学品提供了见解,包括与2-[(4-甲基苯基)硫基]丙酸相关的化合物(Gao, Ma, & Xu, 2011)。

属性

IUPAC Name |

2-(4-methylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-7-3-5-9(6-4-7)13-8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQJNDLCXSAWEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methylphenyl)thio]propanoic acid | |

CAS RN |

17431-98-0 |

Source

|

| Record name | 2-[(4-methylphenyl)sulfanyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

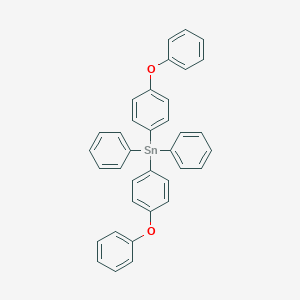

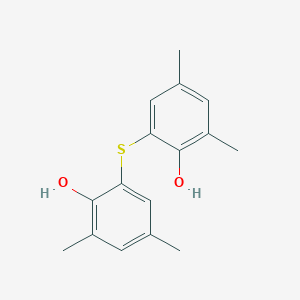

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)